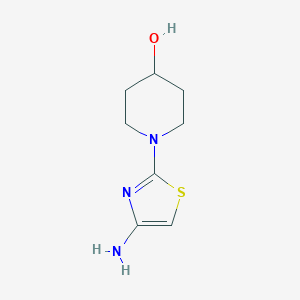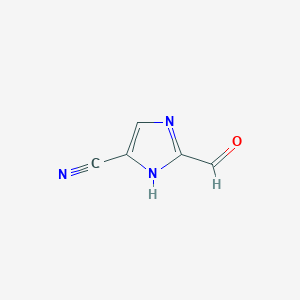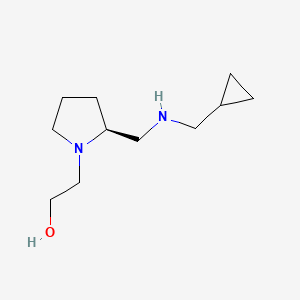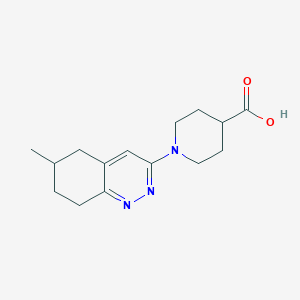
1-(4-Aminothiazol-2-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminothiazol-2-yl)piperidin-4-ol is a compound that features a piperidine ring substituted with an aminothiazole group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . This compound is of interest for its potential biological activities and applications in scientific research.
Métodos De Preparación
The synthesis of 1-(4-Aminothiazol-2-yl)piperidin-4-ol typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure high yields and purity . Industrial production methods may scale up these reactions using continuous flow processes and automated systems to enhance efficiency and consistency.
Análisis De Reacciones Químicas
1-(4-Aminothiazol-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the piperidine ring or the thiazole moiety.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Cyclization: This reaction can form additional rings, potentially enhancing the compound’s stability and activity.
Major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
1-(4-Aminothiazol-2-yl)piperidin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in assays to investigate its effects on biological systems, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminothiazol-2-yl)piperidin-4-ol involves its interaction with molecular targets such as enzymes or receptors. The aminothiazole group can form hydrogen bonds and other interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 1-(4-Aminothiazol-2-yl)piperidin-4-ol include other piperidine derivatives and aminothiazole-containing molecules. For instance:
Piperidin-4-ol derivatives: These compounds share the piperidine ring but may have different substituents, affecting their activity and applications.
Aminothiazole derivatives: These molecules contain the aminothiazole group but differ in the attached moieties, influencing their biological properties.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C8H13N3OS |
|---|---|
Peso molecular |
199.28 g/mol |
Nombre IUPAC |
1-(4-amino-1,3-thiazol-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C8H13N3OS/c9-7-5-13-8(10-7)11-3-1-6(12)2-4-11/h5-6,12H,1-4,9H2 |
Clave InChI |
OGUVEAATKMVMCB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C2=NC(=CS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Methyl thieno[3,2-b]pyridine-7-carboxylate](/img/structure/B11794084.png)



